D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride
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Overview
Description
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the stability and solubility of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylacetophenone and isopropylamine.
Reaction: The 4-methylacetophenone undergoes a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Utilizing crystallization or other purification techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Simpler amines, alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways: Modulation of biochemical pathways, such as neurotransmitter release or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenylethanolamine: Shares a similar ethanolamine backbone.
Amphetamine: Similar structure but different pharmacological effects.
Ephedrine: Similar structure and used in medicine for its stimulant properties.
Uniqueness
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the isopropylamino group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(propan-2-ylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-8-12(14)11-6-4-10(3)5-7-11;/h4-7,9,12-14H,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQWMDSDJGBPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694542 |
Source
|
Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17267-27-5 |
Source
|
Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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